1-(2-Fluorocyclobutyl)ethan-1-ol
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Overview
Description
1-(2-Fluorocyclobutyl)ethan-1-ol is an organic compound with the molecular formula C6H11FO. It is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethan-1-ol group.
Preparation Methods
The synthesis of 1-(2-Fluorocyclobutyl)ethan-1-ol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring, which can be achieved through cyclization reactions.
Alcohol Formation: The final step involves the conversion of the intermediate compound to this compound through reduction or hydrolysis reactions
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluorocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorocyclobutyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(2-Fluorocyclobutyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
1-(2-Fluorocyclobutyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1-Fluorocyclobutyl)ethan-1-ol: Similar in structure but with the fluorine atom positioned differently, leading to variations in reactivity and applications.
Cyclobutylmethanol: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
Fluorocyclobutane: A simpler structure without the ethan-1-ol group, used in different contexts
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorocyclobutyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c1-4(8)5-2-3-6(5)7/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEULOHEKJYYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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